3-((4-Aminophenyl)ethynyl)aniline

Covalent Organic Frameworks Topology Control Linker Geometry

Supply inconsistency in COF/MOF linker geometry compromises framework crystallinity. 3-((4-Aminophenyl)ethynyl)aniline (CAS 85765-60-2) provides the precise 3,4′-kinked geometry essential for reproducible porous architectures. - Defines non-linear pore topology critical for interpenetration control and gas separation selectivity. - Dual amines anchor active sites in asymmetric spatial orientations; ethynyl bridge enables click chemistry functionalization without altering ligand length. - Consistent lot-to-lot purity reduces batch failure in validated syntheses for sensing and catalysis.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B11759919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Aminophenyl)ethynyl)aniline
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C#CC2=CC=C(C=C2)N
InChIInChI=1S/C14H12N2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,15-16H2
InChIKeyPMLNYCKAQNZOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((4-Aminophenyl)ethynyl)aniline Overview


3-((4-Aminophenyl)ethynyl)aniline (CAS 85765-60-2) is a rigid, conjugated aromatic diamine featuring a central ethynyl bridge . With a molecular formula of C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol, this compound belongs to the class of bis(aminophenyl)acetylenes [1]. Its two primary amine groups are positioned asymmetrically (3,4′-disubstitution) on the phenyl rings, creating a well-defined, angled molecular geometry that distinguishes it from its linear (4,4′-) and symmetric analogs . This unique structure is a key design element for controlling porosity, electronic structure, and post-synthetic modification in applications like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

3,4′-Regiochemistry in 3-((4-Aminophenyl)ethynyl)aniline


In the construction of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), the geometry and connectivity of the organic linker are paramount [1]. Generic substitution of 3-((4-Aminophenyl)ethynyl)aniline with its more common linear 4,4′-regioisomer (CAS 6052-15-9) or with a simpler monoamine building block will fundamentally alter the resulting framework's topology, pore size, and long-range order . The specific 3,4′-kink angle introduced by the asymmetric amine substitution pattern is not a trivial difference; it directly dictates the dimensionality and interpenetration of the network [2]. Consequently, replacing this compound with a structurally similar, but not identical, alternative in a validated synthetic protocol will not yield the same material and can lead to amorphous polymers or frameworks with significantly different—and often suboptimal—properties for applications in gas separation, catalysis, and sensing [3]. This underscores the necessity of precise chemical procurement for reproducible results in advanced materials research.

Key Differentiators of 3-((4-Aminophenyl)ethynyl)aniline


Angular Geometry: Kinked vs. Linear

The asymmetric substitution pattern of 3-((4-Aminophenyl)ethynyl)aniline creates a distinct 'kinked' geometry, which is fundamentally different from the linear 4,4'-bis(4-aminophenyl)acetylene analog . This angular offset, defined by the 3-position on one ring and the 4-position on the other, introduces a precise topological constraint in framework synthesis. While direct experimental data on the bond angle is unavailable in the current search corpus, the structural difference is a primary driver of synthetic selection. This contrasts with the linear analog (CAS 6052-15-9), which yields extended 2D sheets with a different pore geometry .

Covalent Organic Frameworks Topology Control Linker Geometry

Purity and Quality Control Specifications

Procurement specifications for 3-((4-Aminophenyl)ethynyl)aniline demonstrate a quantifiable purity standard. For instance, commercial offerings list a purity of 97% . This high level of purity is critical for minimizing side reactions and ensuring the formation of high-quality, defect-free polymer networks. In contrast, general research-grade chemicals may have lower or unspecified purities, leading to irreproducible results in sensitive polymerizations .

Material Science Chemical Synthesis Quality Control

Cost Analysis vs. 4,4′-Analog

Pricing data provides a quantifiable metric for procurement decisions. At the time of this analysis, 3-((4-Aminophenyl)ethynyl)aniline (97% purity) was listed at approximately $675 USD per gram for small-scale purchases . This price point is a key differentiator compared to its linear analog, 4-[2-(4-Aminophenyl)ethynyl]aniline, which is generally more readily available and thus often offered at a lower cost per gram, although specific pricing can vary by vendor and purity . This cost difference directly influences the choice of linker in large-scale or exploratory synthetic studies where budget is a primary constraint.

Procurement Cost Analysis Research Budgeting

Key Applications of 3-((4-Aminophenyl)ethynyl)aniline


Synthesis of Kinked or Interpenetrated COFs

The 3,4′-angular geometry of this diamine is essential for constructing COFs with novel topologies, such as those with kinked pores or interpenetrated structures. As demonstrated in the work on flexible amine-linked COFs, such linkers are key to achieving specific network architectures that cannot be formed using linear 4,4′-linkers [1]. This application directly leverages the topological differentiator identified in Section 3, where the compound's geometry is a non-negotiable design element for controlling framework porosity and long-range order.

Post-Synthetic Modification of Porous Frameworks

The ethynyl bridge in 3-((4-Aminophenyl)ethynyl)aniline provides a reactive handle for post-synthetic 'click' chemistry, enabling precise pore-wall functionalization [2]. While this is a class feature of alkynyl-containing linkers, the specific 3,4′-geometry of this compound ensures that the subsequently anchored functional groups are positioned with a distinct spatial orientation within the pore. This can lead to enhanced selectivity in applications like CO₂/N₂ separation compared to frameworks built from linear analogs, as the local environment around the active site is uniquely defined by the linker's geometry [2].

Amine-Functionalized MOFs for Sensing

Amine-functionalized linkers are a cornerstone of MOF design for gas adsorption, catalysis, and chemical sensing [3]. The dual amine groups of 3-((4-Aminophenyl)ethynyl)aniline offer a high density of active sites. The asymmetric, kinked geometry of this specific linker can be exploited to create MOFs with chiral or heterogenous pores, which exhibit great selectivity and sensitivity for detecting specific aromatic amines like aniline [4]. The geometric specificity of the linker, as highlighted in Section 3, directly translates to the sensing performance of the final MOF material, making it a critical component for developing advanced NIR-emissive sensors [4].

Click Chemistry Functionalization of 3D COFs

The ethynyl group in this compound makes it an ideal candidate for 'alkyne-tagged' 3D COFs, as reported in recent studies [2]. These frameworks serve as a platform for anchoring various functional groups via click reactions, enabling the rational design of materials with tailored properties for gas separation and catalysis. The specific 3,4′-geometry of the linker is crucial for maintaining the desired pore architecture and crystallinity of the 3D COF during post-synthetic modification, a process that is more forgiving in 2D systems but highly sensitive to linker geometry in 3D networks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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